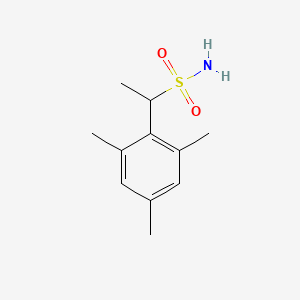

1-Mesitylethane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

1-(2,4,6-trimethylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C11H17NO2S/c1-7-5-8(2)11(9(3)6-7)10(4)15(12,13)14/h5-6,10H,1-4H3,(H2,12,13,14) |

InChI Key |

SGJIZKLQOOWLMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)S(=O)(=O)N)C |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1 Mesitylethane 1 Sulfonamide

Reactivity of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal and synthetic chemistry, and its reactivity is of significant interest. In 1-Mesitylethane-1-sulfonamide, the sulfonamide group's behavior is influenced by the electronic effects of the sulfonyl group and the steric hindrance imposed by the adjacent mesityl and ethyl groups.

The nitrogen atom in a sulfonamide is considerably less basic than that in an amine. This is due to the strong electron-withdrawing effect of the sulfonyl group, which delocalizes the nitrogen's lone pair of electrons. reddit.com Consequently, protonation of the sulfonamide nitrogen requires a very strong acid, and under typical acidic conditions (e.g., 10% HCl), significant protonation is not observed. reddit.com The pKa of the conjugate acid of a sulfonamide is estimated to be around -5.5. reddit.com

Conversely, the N-H proton of a sulfonamide is acidic and can be removed by a strong base to form a sulfonamidate anion. This deprotonation significantly enhances the nucleophilicity of the nitrogen atom, making it amenable to a variety of chemical transformations. The pKa of the N-H proton in secondary alkyl sulfonamides generally falls in the range of 10-11.

Table 1: Acidity of Sulfonamides and Related Compounds

| Compound | Functional Group | Approximate pKa |

| Amine (e.g., Ethylamine) | R-NH2 | 30-40 (N-H) |

| Amide (e.g., Acetamide) | R-C(O)NH2 | 17 (N-H) |

| Secondary Alkyl Sulfonamide | R-SO2NH-R' | 10-11 (N-H) |

| Sulfanilamide | Ar-SO2NH2 | 10.4 (N-H) |

Data is generalized from typical values for these functional groups.

The equilibrium between the protonated and deprotonated forms of the sulfonamide dictates its role in a reaction. In its neutral, protonated state, the nitrogen is a poor nucleophile. Upon deprotonation, the resulting anion is a potent nucleophile, capable of participating in a range of bond-forming reactions.

Nucleophilic Transformations:

Following deprotonation with a strong base, the sulfonamidate anion of this compound can act as a nucleophile in several transformations. These include:

N-Alkylation: The anion can react with alkyl halides or other alkylating agents to form N-alkylated sulfonamides. The reaction of sulfonamides with alkyl halides in the presence of electrophilic catalysts is a known method for forming N-alkylated products. dnu.dp.ua Secondary benzylic trichloroacetimidates have also been shown to be effective substrates for the N-alkylation of sulfonamides. nih.gov

N-Arylation: Cross-coupling reactions, for instance, with aryl halides catalyzed by a transition metal, can lead to the formation of N-arylated sulfonamides.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield N-acylated sulfonamides, also known as sulfonimides.

Electrophilic Transformations:

Direct electrophilic attack on the sulfonamide nitrogen is less common due to its low basicity. However, transformations where the nitrogen acts as a leaving group or is converted into a more reactive species are known. A notable example is the conversion of primary sulfonamides into sulfonyl chlorides, which are highly reactive electrophiles. nih.gov While this compound is a secondary sulfonamide, this highlights a pathway for activating the sulfonyl moiety.

Table 2: Potential Transformations at the Sulfonamide Nitrogen of this compound

| Transformation | Reagent/Conditions | Expected Product Type |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | N,1-dialkyl-Mesitylethanesulfonamide |

| N-Arylation | 1. Strong Base 2. Aryl Halide, Catalyst | N-aryl-1-Mesitylethanesulfonamide |

| N-Acylation | 1. Strong Base 2. Acyl Halide (R'COCl) | N-acyl-1-Mesitylethanesulfonamide |

The carbon-sulfur (C-S) bond in sulfonamides is generally robust and requires specific conditions for cleavage. Reductive cleavage is a common strategy to break this bond, converting the sulfonamide into an amine and a sulfinate. chemrxiv.orgresearchgate.net This transformation can be valuable in synthesis, allowing the sulfonamide group to be used as a protecting group or a synthetic handle for further functionalization. chemrxiv.org

Electrochemical methods have also been developed for the cleavage of N-S bonds under reductive conditions. acs.org For this compound, such reductive cleavage would be expected to yield mesitylethane and the corresponding amine from the other part of the original sulfonamide. The cleavage of the C-S bond can also be initiated by palladium(II) complexes under mild conditions in certain sulfur-containing compounds. rsc.org

From a synthetic perspective, the C-S bond in this compound would likely be formed by the reaction of 1-mesitylethane-1-sulfonyl chloride with an appropriate amine.

Reactivity of the Mesityl Aromatic Ring

The mesityl group (2,4,6-trimethylphenyl) is a highly activated aromatic ring due to the presence of three electron-donating methyl groups. This high electron density makes it particularly susceptible to electrophilic attack.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org The three methyl groups on the mesityl ring are activating and direct incoming electrophiles to the ortho and para positions. In mesitylene itself, all three unsubstituted positions are equivalent. For this compound, the ethanesulfonamide (B75362) substituent occupies one position, leaving two equivalent unsubstituted carbons on the ring.

These remaining positions are meta to the ethanesulfonamide group. Therefore, electrophilic aromatic substitution is expected to occur at these two available sites. The high reactivity of the mesityl ring suggests that these reactions should proceed under relatively mild conditions. However, the steric bulk of the mesityl group itself, along with the 1-ethane-1-sulfonamide substituent, can influence the approach of the electrophile. wikipedia.orgwikipedia.org

Table 3: Predicted Electrophilic Aromatic Substitution Reactions on the Mesityl Ring of this compound

| Reaction | Reagent | Expected Product |

| Nitration | HNO3, H2SO4 | 1-(3-Nitro-2,4,6-trimethylphenyl)ethane-1-sulfonamide |

| Halogenation | Br2, FeBr3 | 1-(3-Bromo-2,4,6-trimethylphenyl)ethane-1-sulfonamide |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | 1-(3-Alkyl-2,4,6-trimethylphenyl)ethane-1-sulfonamide |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-(3-Acyl-2,4,6-trimethylphenyl)ethane-1-sulfonamide |

It is worth noting that in some SEAr reactions, steric effects can alter the regioselectivity. nih.gov However, given the symmetrical nature of the remaining reactive sites on the mesityl ring of the target compound, a single major product is anticipated for monosubstitution.

The term "adjacent to the mesityl group" can refer to the C-H bonds of the three methyl groups attached to the aromatic ring. These are benzylic C-H bonds and are susceptible to functionalization through various synthetic strategies. The conversion of C-H bonds into new functional groups is a powerful tool in organic synthesis. umich.edusigmaaldrich.com

Common C-H functionalization strategies applicable to the benzylic positions of the mesityl group include:

Free-Radical Halogenation: In the presence of a radical initiator (e.g., light or AIBN) and a halogen source (e.g., NBS), one of the benzylic hydrogens can be replaced by a halogen.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can oxidize the benzylic methyl groups to carboxylic acids. Milder oxidizing agents can lead to the formation of aldehydes or alcohols. wikipedia.org For instance, oxidation of mesitylene with manganese dioxide yields 3,5-dimethylbenzaldehyde. wikipedia.org

Directed C-H Functionalization: While the sulfonamide group in this compound is not a classical directing group for C-H activation on the mesityl ring's methyl groups, modern synthetic methods are continually expanding the scope of such transformations.

Table 4: Potential C-H Functionalization Reactions at the Benzylic Positions

| Reaction Type | Reagent/Conditions | Functionalized Product Type |

| Radical Bromination | N-Bromosuccinimide (NBS), Light/AIBN | Bromomethyl derivative |

| Oxidation (Vigorous) | KMnO4, heat | Carboxylic acid derivative |

| Oxidation (Mild) | MnO2 | Aldehyde derivative |

The steric hindrance provided by the three methyl groups and the ethanesulfonamide substituent may influence the rate and feasibility of these reactions.

Stereospecific and Stereoselective Reactions Involving this compound

Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific research data concerning the stereospecific and stereoselective reactions of this compound. The subsequent sections, which were intended to detail diastereoselectivity in nucleophilic additions and enantioselectivity in catalyzed reactions, cannot be populated with the required detailed research findings and data tables as per the user's request due to this lack of available information.

Diastereoselectivity in Nucleophilic Additions

There is no specific data available in the reviewed scientific literature regarding the diastereoselectivity of nucleophilic additions to derivatives of this compound. While the broader class of chiral sulfonamides is known to participate in diastereoselective transformations, research focusing on the 1-mesitylethyl moiety in this context has not been published.

Enantioselectivity in Catalyzed Reactions

Similarly, a thorough literature search did not yield any studies where this compound or its derivatives have been employed as chiral ligands or catalysts in enantioselective reactions. Consequently, there is no data to report on the enantioselectivity of catalyzed reactions involving this specific compound.

Due to the lack of specific research on this compound in these areas of stereoselective chemistry, the creation of data tables and a detailed discussion of its reactivity profile as outlined in the initial request is not possible at this time.

Stereochemical Characterization and Conformational Analysis

Determination of Absolute and Relative Stereochemistry

X-ray Crystallographic Analysis of 1-Mesitylethane-1-sulfonamide Derivatives

No X-ray crystallographic data for this compound or its derivatives have been published. Such studies would be invaluable for definitively determining the three-dimensional arrangement of atoms, bond lengths, and bond angles, which are fundamental to understanding its stereochemistry. For sulfonamides in general, X-ray crystallography is a powerful tool for elucidating solid-state conformations and intermolecular interactions, such as hydrogen bonding. rsc.orgmdpi.comresearchgate.net

Spectroscopic Methods for Chiral Purity and Configuration Assignment

There are no published spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, or chiroptical methods like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), specifically for this compound to determine its enantiomeric purity or assign its absolute configuration. These techniques are standard in the characterization of chiral molecules. mdpi.comnih.gov

Conformational Preferences and Their Influence on Reactivity

Rotational Barriers and Torsional Angles within the Sulfonamide Linkage

Specific data on the rotational barriers and torsional angles for the sulfonamide linkage in this compound are not available. The bulky mesityl group is expected to significantly influence the conformational landscape around the S-N and S-C bonds, likely leading to high rotational barriers and specific preferred conformations. However, without experimental or computational studies, any discussion would be purely speculative. For other sulfonamides, rotational barriers have been investigated and are known to be influenced by the nature of the substituents. researchgate.net

Intramolecular Interactions and Hydrogen Bonding Networks

There is no information regarding the intramolecular interactions or hydrogen bonding networks specific to this compound. The presence of the sulfonamide group suggests the potential for both intramolecular and intermolecular hydrogen bonding, which would play a crucial role in its crystal packing and solution-state behavior. researchgate.net

Chiral Recognition and Resolution Studies

No studies on the chiral recognition or resolution of racemic this compound have been reported. Methods for resolving racemic sulfonamides often involve the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography. google.compharmtech.comwikipedia.orglibretexts.org The development of such a process for this compound would be a necessary step for any application requiring enantiomerically pure forms of the compound.

Applications of 1 Mesitylethane 1 Sulfonamide in Advanced Organic Synthesis

1-Mesitylethane-1-sulfonamide as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. yale.edu Once the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. Sulfonamides and related sulfinamides are powerful auxiliaries because the chiral sulfur center effectively directs nucleophilic additions to adjacent imine bonds.

Preparation of Chiral Amines via Asymmetric Imine Chemistry

The most established application for this class of compounds is the asymmetric synthesis of chiral amines. yale.edunih.gov The general strategy involves the condensation of a chiral sulfinamide, such as tert-butanesulfinamide, with a non-chiral aldehyde or ketone to form a chiral N-sulfinyl imine. This imine then serves as an electrophile for the addition of various nucleophiles (e.g., Grignard reagents, organolithium reagents). The bulky sulfinyl group shields one face of the C=N double bond, forcing the nucleophile to attack from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. wikipedia.orgcas.cn Subsequent removal of the sulfinyl group under mild acidic conditions yields the desired chiral primary amine. cas.cn

This methodology is exceptionally robust and has been used to prepare a vast array of α-branched and α,α-dibranched amines with high enantiomeric purity. nih.gov The reaction of N-sulfinyl imines with organometallic reagents is a cornerstone of modern amine synthesis. nih.gov

Table 1: Representative Diastereoselective Addition of Organometallic Reagents to an N-tert-Butanesulfinyl Imine This table illustrates the general principle using the well-studied tert-butanesulfinamide auxiliary, as specific data for the this compound analogue is not readily available in the literature.

| Aldehyde Precursor (RCHO) | Organometallic Reagent (R'M) | Product (Chiral Amine) | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | Ethylmagnesium bromide | 1-Phenyl-1-propylamine | 96:4 |

| Isobutyraldehyde | Phenylmagnesium bromide | 1-Phenyl-2-methyl-1-propylamine | 98:2 |

| 3-Phenylpropanal | Methylmagnesium bromide | 4-Phenyl-2-butanamine | 97:3 |

Data is representative of typical results achieved with N-tert-butanesulfinyl imines.

Stereoselective Synthesis of Nitrogen-Containing Heterocycles

The stereocontrol offered by sulfonamide auxiliaries can be extended to the synthesis of complex cyclic structures. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, and methods for their stereoselective synthesis are of high value. mdpi.combenthamscience.com Intramolecular cyclization of substrates bearing a chiral sulfonamide group is an effective strategy for constructing rings such as pyrrolidines, piperidines, and more complex fused systems. mdpi.comresearchgate.net

The auxiliary can guide the formation of stereocenters during the ring-forming step. For example, an unsaturated amine bearing a chiral sulfonyl group can undergo intramolecular cyclization where the stereochemistry of the final product is dictated by the auxiliary. benthamscience.com This approach provides a powerful tool for building complex, stereochemically rich heterocyclic frameworks. mdpi.com

Utility in the Construction of Complex Molecular Architectures

The reliability and high stereoselectivity of sulfinamide-based methods have led to their widespread adoption in the total synthesis of complex molecules, including pharmaceutical agents. A notable example is the asymmetric synthesis of Apremilast, a small-molecule inhibitor of phosphodiesterase 4 (PDE4). mdpi.com

In a reported synthesis, (R)-tert-butanesulfinamide was used as the chiral auxiliary to prepare a key chiral amine intermediate. The synthesis involved the condensation of the sulfinamide with an aldehyde to form the corresponding chiral sulfinyl imine. Stereoselective addition of the lithium salt of dimethylsulfone to this imine established the critical benzylic stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary and further functionalization yielded the final Apremilast molecule. mdpi.com This application highlights how a chiral auxiliary can be instrumental in defining the stereochemistry of a complex, biologically active compound.

Design and Application as a Chiral Ligand in Transition Metal Catalysis

Beyond their role as stoichiometric auxiliaries, sulfonamides can be incorporated into more complex molecules that act as chiral ligands for transition metal catalysts. In this context, the sulfonamide group can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a catalytic reaction, such as hydrogenation or carbon-carbon bond formation. organic-chemistry.orgfrontiersin.org

Development of Mesitylsulfonamide-Supported Metal Complexes

Sulfonamide groups can serve as effective directing groups in metal-catalyzed reactions. organic-chemistry.org Research has shown that the oxygen atoms of the sulfonamide are the likely binding sites for coordination to a metal center, such as nickel. mit.edu By designing a ligand that incorporates a chiral sulfonamide, it is possible to create a chiral "pocket" around the metal's active site.

The development of such a catalyst involves synthesizing a ligand that combines the chiral sulfonamide unit with other coordinating groups (e.g., phosphines, amines) to form a stable complex with a transition metal like palladium, rhodium, or nickel. The steric and electronic properties of the sulfonamide, including the bulky mesityl group, would play a crucial role in determining the structure and reactivity of the resulting metal complex.

Performance in Asymmetric Hydrogenation and C-C Bond Forming Reactions

Chiral sulfonamide-based ligands have shown promise in various asymmetric catalytic reactions. Homogeneous transition-metal catalysts bearing chiral ligands are widely used for the asymmetric hydrogenation of unsaturated compounds, providing efficient access to products with chiral carbon centers. rsc.org Similarly, metal-catalyzed cross-coupling reactions are fundamental for C-C bond formation. nih.govrsc.org

In nickel-catalyzed asymmetric Suzuki reactions, sulfonamides have been successfully employed as directing groups to achieve stereoconvergent cross-coupling of unactivated alkyl electrophiles. organic-chemistry.orgmit.edu In these reactions, a racemic starting material is converted into a single enantiomer of the product. The sulfonamide group directs the catalyst to one position and its chiral environment, created by a separate chiral ligand on the metal, controls the stereochemical outcome. This approach demonstrates the potential of sulfonamides to participate in and direct sophisticated catalytic C-C bond-forming processes. organic-chemistry.org

Table 2: Nickel-Catalyzed Asymmetric Suzuki Coupling Using Sulfonamide Directing Groups This table illustrates the effectiveness of sulfonamide groups in directing asymmetric C-C bond formation, as specific catalytic data for a this compound-based ligand is not available.

| Racemic Alkyl Bromide | Alkylborane | Chiral Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1-(4-methoxyphenyl)ethyl bromide (Tosyl-protected amine) | 9-BBN-nonyl | N-Tosyl-1-(4-methoxyphenyl)decylamine | 80 | 88 |

| 1-phenylethyl bromide (Boc-protected amine) | 9-BBN-hexyl | N-Boc-1-phenylheptylamine | 85 | 92 |

Data is representative of results from studies on carbamate and sulfonamide directing groups in Ni-catalyzed couplings. mit.edu

Ligand Scaffold Modifications for Enhanced Catalytic Performance

There is no available research detailing the use of this compound as a ligand scaffold in catalysis. Consequently, there are no documented modifications of this compound aimed at enhancing catalytic performance. The potential of the sulfonamide nitrogen and the steric bulk of the mesityl group to influence a metal center in a catalytic complex has not been explored in published studies.

Building Block in Retrosynthetic Analysis

Information on the application of this compound as a building block in the retrosynthetic analysis of complex molecules is not present in the reviewed literature.

Specific examples of the derivatization of this compound to produce novel organosulfur compounds are not described in the available scientific literature. While the sulfonamide moiety can, in principle, undergo various chemical transformations, the specific outcomes for this compound have not been reported.

There are no documented multistep synthetic sequences where this compound serves as a key intermediate. Its role in the construction of more complex chemical architectures has not been detailed in published research.

Due to the lack of specific research on this compound, a data table of compound names as requested cannot be generated as no other compounds were mentioned in the context of its specific applications.

To Explain Stereoselectivity of Interaction with Synthetic Catalysts

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure of molecules, which in turn governs their reactivity, stability, and spectroscopic properties. These methods, including Density Functional Theory (DFT), are widely used to study sulfonamides. For instance, DFT calculations have been employed to investigate the electronic structure of various sulfonamide derivatives, providing insights into their potential as anticancer and antibacterial agents.

Reaction Mechanism Elucidation through Transition State Analysis

Transition state (TS) analysis is a powerful QM tool for elucidating reaction mechanisms by calculating the energy barriers of potential reaction pathways. While specific TS analyses for 1-Mesitylethane-1-sulfonamide are not available, studies on related reactions, such as sulfa-Michael additions, demonstrate the utility of this approach. In a study on the reactivity of Michael acceptors with thiols, DFT was used to compare the predictive power of transition state calculations versus intermediate enolate structures for determining reaction rates. acs.org The research indicated that for a diverse set of 1,4 Michael acceptors, the intermediate structures provided a better correlation with experimental rate constants (log(kGSH)) and were computationally less demanding than calculating the transition states. acs.orgresearchgate.net

For example, the calculated activation energies (ΔG‡) for the reaction of various Michael acceptors with methanethiolate ranged from 9.7 to 16.1 kcal/mol. acs.org However, a direct correlation between these activation energies and the experimental rate constants was found to be poor (r² = 0.49). acs.org In contrast, the energies of the enolate intermediates (ΔGHEI) showed a stronger correlation. acs.org This suggests that for reactions involving sulfonamide-like structures, analyzing the stability of intermediates can be a more efficient and accurate method for predicting reactivity. acs.orgresearchgate.net

Table 1: Comparison of Predictive Models for Sulfa-Michael Addition Reactivity

| Predictive Model | Squared Pearson Correlation Coefficient (r²) | Mean Absolute Error (MAE) (log units) |

|---|---|---|

| Transition State Energies (ΔG‡) | 0.49 | - |

| Intermediate Enolate Energies (ΔGHEI) | 0.76 | 0.48 |

This table illustrates the superior predictive performance of intermediate structures over transition states in determining the reactivity of Michael acceptors in sulfa-Michael additions, a reaction class relevant to sulfonamides. Data sourced from ACS Omega. acs.org

Prediction of Spectroscopic Properties and Conformational Isomers

QM methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. For various sulfonamide derivatives, theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra have shown good agreement with experimental data. nih.govsci-hub.se For example, in a study on a novel sulfonamide-Schiff base, DFT calculations at the B3LYP/6−311G+(d,p) level of theory were used to predict its vibrational frequencies. The calculated asymmetric and symmetric stretching vibrations of the SO2 group were found at 1334 and 1252 cm⁻¹, respectively, which correlated well with the experimental values of 1345 and 1186 cm⁻¹. nih.gov

Conformational analysis, crucial for understanding a molecule's shape and biological activity, is also a key application of QM studies. For sulfanilamide, calculations at the B3LYP/6-311++G(3df,2p) level of theory predicted the existence of four conformers based on the orientation of the p-amino and amide groups. researchgate.netnih.gov In the gas phase, an eclipsed conformer was predicted to be the most stable. researchgate.netnih.gov However, when the effects of a solvent were included, the staggered conformer became the preferred orientation. researchgate.netnih.gov This highlights the importance of considering the environment in computational studies of molecular conformation.

Table 2: Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Sulfonamide-Schiff Base Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric SO₂ Stretch | 1345 | 1334 |

| Symmetric SO₂ Stretch | 1186 | 1252 |

| Azomethine Stretch | - | 1634 |

| Secondary Amine (N-H) Stretch | 3315 | 3446 |

This table demonstrates the close agreement between experimentally measured and DFT-calculated vibrational frequencies for a sulfonamide derivative. Data sourced from PubMed Central. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of molecules over time, offering insights into their flexibility and interactions with their environment. While no MD simulations specific to this compound have been published, this technique has been extensively applied to other sulfonamides to understand their behavior in biological systems.

MD simulations have been used to analyze the stability of sulfonamide derivatives when bound to protein targets. nih.govnih.gov For instance, in a study designing novel sulfonamide-based inhibitors for the SARS-CoV-2 main protease, MD simulations were performed to assess the stability of the ligand-protein complex. nih.gov The root-mean-square deviation (RMSD) of the complex was monitored over the simulation time to ensure that the ligand remained stably bound in the active site. nih.gov Similarly, MD simulations of newly designed sulfonamide derivatives as BRD4 inhibitors confirmed the stability of the molecules within the receptor, supporting the initial molecular docking results. nih.gov

In a different application, MD simulations were employed to study the interactions between triose phosphate isomerase (TPI) and various sulfonamides to aid in the development of new antimalarial drugs. peerj.com These simulations helped to characterize the binding sites and estimate the interaction energies of the sulfonamide-TPI complexes. The binding free energies, calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, indicated a preference for binding to the TPI from Plasmodium falciparum over the human equivalent, highlighting the potential for selective drug design. peerj.com

Table 3: Calculated Binding Free Energies (ΔGbind in kJ/mol) for a Representative Sulfonamide with Triose Phosphate Isomerase (TPI)

| TPI Source | Binding Site | ΔGbind (kJ/mol) |

|---|---|---|

| P. falciparum (pTPI) | Dimer Interface | -42.91 |

| P. falciparum (pTPI) | Active Site | -71.62 |

| Human (hTPI) | Dimer Interface | -41.32 |

| Human (hTPI) | Active Site | -84.40 |

This table presents the binding free energies calculated from MD simulations, showing the interaction strength of a sulfonamide with different binding sites on the malaria parasite and human TPI. Data sourced from PeerJ. peerj.com

Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, which is crucial for structure-based drug design. This method has been widely applied to sulfonamide derivatives to understand their binding modes and to design new, more potent inhibitors for various biological targets.

In the context of non-biological systems, docking studies could be applicable to understanding the interactions of sulfonamides with synthetic receptors or materials. However, the available research primarily focuses on biological targets. For example, molecular docking was used to investigate the binding of novel azo-based sulfonamides to the FGFR2 kinase receptor, a target in breast cancer therapy. chemmethod.com The study identified a compound, 8h, with a high docking score of -6.24 kcal/mol, which correlated with its potent cytotoxic activity against the MCF-7 breast cancer cell line. chemmethod.com The docking analysis revealed key hydrogen bonding interactions between the sulfonamide's oxygen atoms and amino acid residues in the receptor's active site. chemmethod.com

Another study focused on designing sulfonamide derivatives as inhibitors of penicillin-binding protein 2X (PBP-2X) for antibacterial applications. rjb.ro The docking scores of the designed compounds were compared to the known drug cefuroxime. Several of the novel sulfonamides showed comparable or better docking scores, indicating their potential as effective antibacterial agents. rjb.ro These studies exemplify how molecular docking can be a valuable tool in the rational design and screening of new sulfonamide-based therapeutic agents. semanticscholar.org

Table 4: Docking Scores of Azo-Based Sulfonamides with FGFR2 Kinase Receptor

| Compound | Docking Score (kcal/mol) |

|---|---|

| 8a | -5.12 |

| 8b | -5.34 |

| 8c | -5.58 |

| 8d | -5.62 |

| 8e | -5.71 |

| 8f | -5.89 |

| 8g | -6.03 |

| 8h | -6.24 |

| 8i | -5.97 |

| 8j | -5.45 |

| 8k | -5.28 |

| 8l | -5.09 |

This table shows the predicted binding affinities of a series of synthesized sulfonamides to a cancer-related protein target, highlighting the compound with the most favorable interaction. Data sourced from Chemical Methodologies. chemmethod.com

Future Research Trajectories and Innovations

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of sterically hindered sulfonamides such as 1-Mesitylethane-1-sulfonamide often presents challenges, including low yields and the need for harsh reaction conditions. Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies.

One promising avenue is the refinement of existing methods, such as the reaction of sulfonyl chlorides with amines. While a common method, it can be inefficient for sterically hindered substrates. researchgate.netnih.gov Research could explore novel catalysts or reaction conditions to improve yields and reduce reaction times. For instance, indium-catalyzed sulfonylation has shown promise for less nucleophilic and sterically hindered anilines and could be adapted for the synthesis of this compound. organic-chemistry.org

Another area of exploration is the development of one-pot synthesis methods. These approaches, which combine multiple reaction steps into a single procedure, can significantly improve efficiency and reduce waste. For example, a one-pot, three-component reaction involving nitroarenes, (hetero)arylboronic acids, and a sulfur source could be investigated for the synthesis of N-aryl sulfonamides like the mesityl-containing target compound. researchgate.net

Furthermore, the use of alternative sulfonating agents beyond traditional sulfonyl chlorides is a key area for innovation. Reagents such as sulfonyl fluorides, activated by catalysts like calcium triflimide, offer a more stable and selective alternative for the synthesis of sulfonamides, which could be particularly beneficial for producing sterically encumbered molecules like this compound.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Method | Potential Advantages for this compound | Key Research Focus |

| Indium-Catalyzed Sulfonylation | Effective for sterically hindered and less nucleophilic substrates. organic-chemistry.org | Optimization of catalyst loading and reaction conditions. |

| One-Pot Three-Component Reaction | High atom economy and procedural simplicity. researchgate.net | Substrate scope evaluation and adaptation for the mesityl group. |

| Sulfonyl Fluoride Activation | Use of more stable and selective sulfonating agents. | Development of suitable activation methods for the specific substrate. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and potential for high-throughput screening. acs.orgnih.gov | Optimization of flow parameters and reactor design. |

Expansion of Catalytic Applications Beyond Current Paradigms

The unique structural features of this compound, particularly the bulky mesityl group, suggest its potential as a ligand or catalyst in various organic transformations. The N-mesityl group is known to influence the reactivity of catalysts, often leading to increased reaction rates. researchgate.net

Future research could explore the use of this compound as a bifunctional organocatalyst. Such catalysts, which possess both acidic and basic moieties, have shown promise in promoting reactions like conjugate additions. nih.gov The sulfonamide group can act as a hydrogen bond donor, while the mesityl group can provide the necessary steric bulk to influence stereoselectivity. An N-mesityl substituted pre-catalyst has been shown to improve enantiomeric ratios in certain reactions. ntu.edu.sg

Another potential application lies in transition metal catalysis. Sulfonamides can serve as ligands for various metals, and the steric and electronic properties of the this compound ligand could be tuned to influence the outcome of catalytic reactions. For example, in iridium-catalyzed transfer hydrogenation, the electronic properties of sulfonamide ligands have been shown to correlate with the rate of stereoinversion of the metal complexes. acs.org The bulky mesityl group in this compound could lead to unique selectivity in such reactions.

Furthermore, the development of novel palladium-based catalytic systems for the amination of aryl sulfamates opens up possibilities for using this compound as a building block for more complex catalytic structures. acs.org

Integration with Continuous Flow and Automated Synthesis Platforms

The synthesis of individual compounds and libraries of sulfonamides can be significantly accelerated and improved through the use of continuous flow and automated synthesis technologies. acs.orgnih.govmdpi.com These approaches offer enhanced safety, scalability, and reproducibility compared to traditional batch methods. mdpi.com

Future research should focus on adapting and optimizing continuous flow reactor setups for the synthesis of this compound. researchgate.net This would involve fine-tuning parameters such as reaction time, temperature, and reagent concentration to maximize yield and purity. The use of meso-reactor apparatus has been shown to be effective for the eco-friendly synthesis of sulfonamide libraries. acs.org An integrated flow platform could even combine the synthesis and in-line biological screening of such compounds. researchgate.net

Automated synthesis platforms, such as those used for parallel synthesis, could be employed to rapidly generate a library of derivatives based on the this compound scaffold. This would enable the efficient exploration of structure-activity relationships for various applications. A fully automated flow-through process has been successfully used to produce a 48-member library of secondary sulfonamides. nih.gov

The benefits of integrating these modern synthesis platforms are summarized in Table 2.

| Platform | Potential Benefits for this compound Research |

| Continuous Flow Synthesis | Safer handling of reagents, improved heat and mass transfer, easier scalability. acs.orgmdpi.com |

| Automated Synthesis | High-throughput synthesis of derivatives for screening, rapid optimization of reaction conditions. nih.gov |

| Integrated Flow and Screening | Streamlined discovery process from synthesis to biological evaluation. researchgate.net |

Development of Structure-Activity Relationship Models for Synthetic Utility

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for understanding how the chemical structure of a compound influences its activity. While typically used in drug discovery, QSAR can also be applied to predict the synthetic utility of a compound as a catalyst or ligand.

Future research should aim to develop QSAR models specifically for sulfonamides in synthetic applications. jbclinpharm.orgjbclinpharm.orgnih.gov For this compound, this would involve synthesizing a library of derivatives with systematic variations in the structure and evaluating their performance in a target reaction. The resulting data could then be used to build a QSAR model that correlates structural features with catalytic activity or selectivity.

Key structural descriptors to consider for such a model would include the steric parameters of the N-aryl group (such as the mesityl group), the electronic properties of the sulfonamide moiety, and the nature of the ethanesulfonamide (B75362) side chain. researchgate.net Studies on other sulfonamides have shown that inhibitory activity can be correlated with physicochemical properties like Hammett's σ factor and pKa. jst.go.jp

The development of such models would enable the rational design of more effective catalysts based on the this compound scaffold, accelerating the discovery of new and useful synthetic methodologies.

Computational Design of Next-Generation Mesitylsulfonamide Scaffolds

Computational chemistry and molecular modeling offer powerful tools for the in silico design of new molecules with desired properties. mdpi.comnih.gov Future research should leverage these techniques to design and evaluate next-generation scaffolds based on this compound.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of this compound and its derivatives. mdpi.com This information can provide insights into their potential reactivity and stability. Such computational studies have been used to understand the binding of sulfonamides to proteins and to rationalize their observed biological activities. rsc.org

Molecular docking and dynamics simulations can be employed to model the interaction of this compound-based ligands with metal catalysts or enzyme active sites. nih.gov This can help in predicting their binding affinity and in designing new ligands with improved catalytic performance. For instance, computational studies have been used to rationalize the selectivity of iridium catalysts bearing sulfonamide ligands. nih.gov

By combining computational design with experimental validation, it will be possible to accelerate the development of novel mesitylsulfonamide scaffolds with tailored properties for specific applications in synthesis and catalysis.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Mesitylethane-1-sulfonamide, and how can experimental reproducibility be ensured?

- Methodology : Synthesis typically involves sulfonation of mesitylene derivatives followed by amidation. Key steps include controlling reaction temperature (e.g., 0–5°C for sulfonation), stoichiometric ratios (e.g., 1:1.2 mesitylene to sulfonating agent), and purification via recrystallization or column chromatography.

- Reproducibility : Document reagent purity, solvent drying protocols, and reaction monitoring (e.g., TLC or HPLC). Provide spectral data (NMR, IR) for intermediates and final products in supplementary materials to validate purity .

Q. Which characterization techniques are critical for confirming the identity of this compound?

- Core Techniques :

- NMR Spectroscopy : Compare H and C chemical shifts with literature values.

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, S composition within ±0.4% of theoretical values.

Q. How should researchers design toxicity screening experiments for this compound?

- Experimental Design :

- Use in vitro models (e.g., HepG2 cells) for preliminary cytotoxicity assays (IC values).

- Follow OECD guidelines for acute toxicity (e.g., LD in rodents) and genotoxicity (Ames test).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting anomalies) be resolved during structural elucidation?

- Contradiction Analysis :

- Verify solvent effects (e.g., DMSO vs. CDCl) on chemical shifts.

- Use 2D NMR (COSY, HSQC) to distinguish diastereomers or conformational isomers.

- Cross-validate with computational models (DFT calculations for optimized geometries).

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Optimization :

- Reaction Engineering : Use flow chemistry to enhance heat/mass transfer.

- Catalysis : Screen Brønsted acids (e.g., HSO vs. p-TsOH) for improved kinetics.

- Data-Driven Adjustments :

| Parameter | Initial Yield (%) | Optimized Yield (%) |

|---|---|---|

| Temperature | 65°C | 75°C |

| Catalyst Loading | 5 mol% | 7 mol% |

Q. How do computational models predict the reactivity of this compound in nucleophilic environments?

- Modeling Workflow :

- Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces.

- Simulate reaction pathways (e.g., SN vs. elimination) using Gaussian or ORCA.

Q. What systematic review practices are recommended for reconciling inconsistent biological activity data in literature?

- Protocol :

- Follow PRISMA guidelines to screen studies (e.g., exclude non-peer-reviewed sources).

- Use meta-analysis to aggregate IC values, adjusting for assay variability (e.g., cell line differences).

- Contradiction Resolution :

- Identify confounding variables (e.g., impurity levels >95% vs. >99%).

- Conduct sensitivity analysis to rank data quality (e.g., studies with triplicate trials prioritized) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.